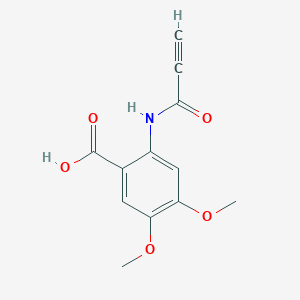
1-propyl-1H-pyrrole-2-carboxylic acid
概要
説明
1-propyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative . It is a conductive polymer with an acid functional group that gives an anionic character to the polymeric films . It can be prepared by the hydrolysis of 1-(2-cyanoethyl)pyrrole .
Synthesis Analysis
The synthesis of pyrroles, including this compound, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11) . The molecular weight is 153.18 .
Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .
Physical And Chemical Properties Analysis
科学的研究の応用
1-propyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as 2-pyrrolidone and 2-pyrrolidinone derivatives, which have potential applications in drug discovery and biochemistry. This compound is also used in the synthesis of heterocyclic compounds, such as 1-propyl-2-pyrrolidone and 1-propyl-3-pyrrolidone, which have potential applications in the development of new drugs and materials. Additionally, this compound is used in the synthesis of polymers, which can be used in the production of materials with various properties.
作用機序
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors . This suggests that 1-propyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with biological targets.
実験室実験の利点と制限
1-propyl-1H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is a stable compound, and it is not toxic, making it safe to use in laboratory experiments. However, this compound also has several limitations, such as its low solubility in water, and its tendency to react with other compounds.
将来の方向性
The potential applications of 1-propyl-1H-pyrrole-2-carboxylic acid are vast, and there are many potential future directions for research. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and materials. Further research into the mechanism of action of this compound could lead to the development of new drugs and materials with improved properties. Finally, further research into the advantages and limitations of this compound could lead to the development of improved laboratory protocols for its use.
Safety and Hazards
1-propyl-1H-pyrrole-2-carboxylic acid is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-propylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOGUIVJCIQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




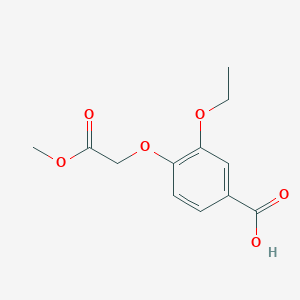
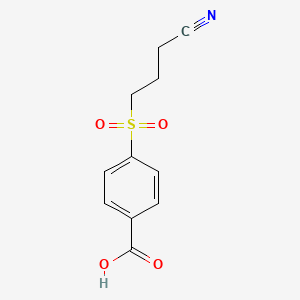
![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)
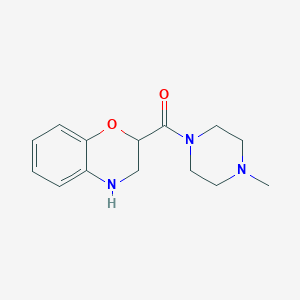
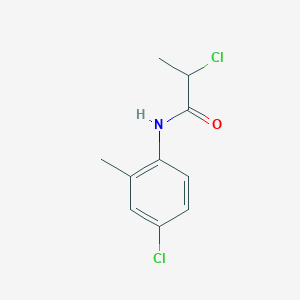

![3-[(4-Methylpentan-2-yl)oxy]propanoic acid](/img/structure/B3374007.png)
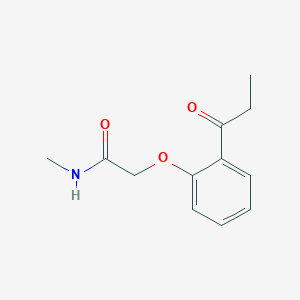
![2-[(3-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3374030.png)


![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)
